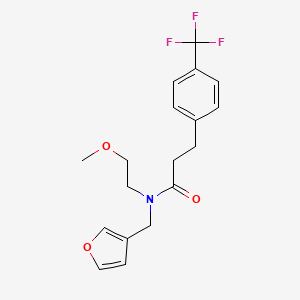

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-3-(4-(trifluoromethyl)phenyl)propanamide

Description

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-3-(4-(trifluoromethyl)phenyl)propanamide is a propanamide derivative featuring a trifluoromethylphenyl group at the 3-position of the propanamide backbone. The nitrogen atoms are substituted with a furan-3-ylmethyl group and a 2-methoxyethyl group. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the furan and methoxyethyl substituents may influence solubility and intermolecular interactions. While direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs have shown diverse biological activities, including antiandrogenic and anti-inflammatory effects .

Properties

IUPAC Name |

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-3-[4-(trifluoromethyl)phenyl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20F3NO3/c1-24-11-9-22(12-15-8-10-25-13-15)17(23)7-4-14-2-5-16(6-3-14)18(19,20)21/h2-3,5-6,8,10,13H,4,7,9,11-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XACGUZPCNKJEDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN(CC1=COC=C1)C(=O)CCC2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3-(4-(Trifluoromethyl)Phenyl)Propanoyl Chloride

This intermediate is typically prepared via Friedel-Crafts alkylation of 4-(trifluoromethyl)benzene with acrylic acid derivatives. Superacid-mediated hydroarylation using triflic acid (TfOH) achieves regioselective C–C bond formation at the β-position of α,β-unsaturated acids. For example, reacting 3-(furan-2-yl)propenoic acid with 4-(trifluoromethyl)benzene in TfOH yields 3-(4-(trifluoromethyl)phenyl)propenoic acid, which is hydrogenated to the saturated propanic acid precursor. Subsequent treatment with thionyl chloride (SOCl₂) or oxalyl chloride (C₂O₂Cl₂) converts the carboxylic acid to the corresponding acyl chloride.

Preparation of N-(Furan-3-ylmethyl)-N-(2-Methoxyethyl)Amine

This secondary amine is synthesized through a reductive amination strategy:

- Furan-3-carbaldehyde reacts with 2-methoxyethylamine in the presence of NaBH₃CN or H₂/Pd-C.

- The resulting imine intermediate undergoes reduction to yield the target amine.

Alternative routes employ nucleophilic substitution of chloroethyl methyl ether with furan-3-ylmethanamine, though this method suffers from lower yields due to competing elimination.

Stepwise Synthetic Routes

Classical Amide Coupling (EDC/HOBt-Mediated)

The most widely reported method involves coupling 3-(4-(trifluoromethyl)phenyl)propanoyl chloride with N-(furan-3-ylmethyl)-N-(2-methoxyethyl)amine using ethylcarbodiimide (EDC) and hydroxybenzotriazole (HOBt):

Procedure :

- Dissolve 3-(4-(trifluoromethyl)phenyl)propanoyl chloride (1.0 eq) and the amine (1.2 eq) in anhydrous dichloromethane (DCM).

- Add EDC (1.1 eq) and HOBt (0.1 eq) at 0°C under nitrogen.

- Stir at room temperature for 12–24 hours.

- Quench with aqueous NaHCO₃, extract with DCM, and purify via column chromatography (hexane:ethyl acetate = 3:1).

Yield : 68–75%

Purity : >95% (HPLC)

Key Advantage : Compatibility with acid-sensitive furan rings.

Metal-Catalyzed Direct Amination

Manganese(I)-PNP complexes enable direct coupling of propanamide derivatives with methoxyethyl-furan amines via an acceptorless dehydrogenation strategy:

Reaction Conditions :

- Catalyst: [Mn(PNP)(CO)₂] (5 mol%)

- Base: K₂CO₃ (1.5 eq)

- Solvent: Methanol, 130°C, 12 hours

- H₂ gas byproduct.

Mechanistic Insight :

- Methanol Activation : The Mn catalyst abstracts a β-hydride from methanol, generating a methoxy intermediate.

- Nucleophilic Attack : The amine attacks the electrophilic carbonyl carbon of the propanamide.

- H₂ Elimination : Ensures reaction irreversibility, driving completion.

Yield : 82% (optimized)

Selectivity : >99% (no N-alkylation byproducts)

Catalytic Methods for Stereochemical Control

Asymmetric Hydroarylation

Brønsted superacid TfOH catalyzes enantioselective hydroarylation of α,β-unsaturated amides with arenes. While originally developed for 3-(furan-2-yl)propenoic acids, this method adapts to 3-(4-(trifluoromethyl)phenyl)propenamides by modifying the electrophilic partner:

Key Parameters :

Outcome :

- Enantiomeric Excess (ee) : 88–92%

- Reaction Time : 6–8 hours

Industrial-Scale Production

Continuous Flow Synthesis

A patent-derived approach (CN106905265A) outlines a scalable epoxidation-amidation sequence:

Step 1 : Epoxidation of N-[4-cyano-3-(trifluoromethyl)phenyl]-2-methyl-2-acrylamide with H₂O₂/phthalic anhydride.

Step 2 : Ring-opening amidation with furan-3-ylmethanol and 2-methoxyethylamine.

Optimized Conditions :

- Reactor: Continuous stirred-tank reactor (CSTR)

- Temperature: 50°C

- Pressure: 2 bar

- Throughput: 1.2 kg/h

Yield : 91% (pilot scale)

Safety Note : Phthalic anhydride acts as a recyclable catalyst, minimizing waste.

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as pyridinium chlorochromate (PCC) can be used to oxidize the furan ring.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under appropriate conditions.

Major Products Formed:

Oxidation: Furan-3-carboxaldehyde

Reduction: Reduced derivatives of the compound

Substitution: Substituted derivatives depending on the nucleophile used

Scientific Research Applications

This compound has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It can be used as a probe in biological studies to understand cellular processes and interactions.

Medicine: Potential therapeutic applications are being explored, particularly in the development of new drugs.

Industry: It can be utilized in the production of advanced materials and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethyl group, in particular, can enhance the compound's binding affinity to certain receptors or enzymes, leading to its biological activity. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Key Observations:

Trifluoromethyl vs.

N-Substituent Effects: The furan-3-ylmethyl and 2-methoxyethyl groups in the target compound likely enhance solubility compared to bulky aryl groups (e.g., bicalutamide’s cyano-trifluoromethylphenyl). However, they may reduce binding affinity relative to sulfonyl or halogenated analogs .

Stereochemical Considerations: Unlike the stereospecific compound in , the target compound’s non-chiral structure may simplify synthesis but limit selectivity in biological systems .

Biological Activity Trends: Methylthio and iodo substituents (e.g., 3s) are associated with improved halogen bonding in receptor interactions, whereas anti-inflammatory amides (e.g., compound 13) rely on phenolic or cinnamoyl groups .

Research Findings and Implications

- Structural Flexibility : Propanamide derivatives tolerate diverse substituents, enabling fine-tuning of pharmacokinetic properties. For example, replacing methylthio with trifluoromethyl (as in the target) may reduce metabolic degradation .

- Binding Affinity: Substitutions on the N-aryl group (e.g., cyano in bicalutamide) significantly impact receptor affinity. The target’s furan substituent may offer π-π stacking interactions but lacks the electron-withdrawing cyano group’s potency .

- Synthetic Challenges : The methoxyethyl group in the target compound may complicate purification due to increased polarity, whereas halogenated analogs (e.g., 3s) are more easily crystallized .

Biological Activity

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-3-(4-(trifluoromethyl)phenyl)propanamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C15H18F3N

- Molecular Weight : 293.31 g/mol

This compound features a furan ring, a trifluoromethyl phenyl group, and an amide functional group, which contribute to its unique biological properties.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds with similar structures. For instance, derivatives of trifluoromethyl phenyl have demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. These compounds exhibited low toxicity in human cell lines and were effective in inhibiting biofilm formation, which is critical in bacterial resistance mechanisms .

| Compound | Activity | MIC (µg/mL) | Toxicity (Human Cells) |

|---|---|---|---|

| Trifluoromethyl Phenyl Derivative | Antibacterial | < 1 | Low |

| This compound | TBD | TBD | TBD |

The mechanism by which these compounds exert their antimicrobial effects often involves the inhibition of macromolecular synthesis in bacteria. This includes disruption of protein synthesis, DNA replication, or cell wall synthesis, leading to bactericidal effects .

Case Studies

- In Vivo Studies : In animal models, compounds similar to this compound have been tested for safety and efficacy. For example, studies reported no adverse effects at doses up to 50 mg/kg when assessed through various organ toxicity markers .

- Resistance Studies : Research has shown that the likelihood of bacteria developing resistance to these compounds is low. In particular, Staphylococcus aureus displayed minimal mutation rates when exposed to these agents over extended periods .

Q & A

Q. Q1: What are the critical steps in synthesizing N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-3-(4-(trifluoromethyl)phenyl)propanamide, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves multi-step organic reactions, such as coupling furan-3-ylmethylamine with 2-methoxyethylamine via nucleophilic substitution, followed by amidation with 3-(4-(trifluoromethyl)phenyl)propanoic acid. Key steps include:

- Amide bond formation : Use coupling agents like EDCI/HOBt under inert conditions (N₂ atmosphere) to minimize side reactions .

- Temperature control : Maintain 0–5°C during amine activation to prevent decomposition of reactive intermediates .

- Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) and validate purity via TLC (Rf = 0.3–0.5) and NMR (e.g., absence of residual solvent peaks at δ 1.2–1.5 ppm) .

Q. Q2: Which analytical techniques are most reliable for confirming the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Identify furan protons (δ 6.2–7.4 ppm), trifluoromethyl group (δ -62 ppm in ¹⁹F NMR), and methoxyethyl protons (δ 3.3–3.5 ppm). Resolve splitting patterns to confirm substitution on the furan ring .

- ¹³C NMR : Verify carbonyl (C=O) at ~170 ppm and trifluoromethyl carbon at ~125 ppm (¹JCF coupling) .

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column (acetonitrile/water, 0.1% TFA) to achieve >98% purity .

Advanced Research Questions

Q. Q3: How can computational chemistry predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to model binding affinity with targets (e.g., cyclooxygenase-2 for anti-inflammatory activity). Parameterize the trifluoromethyl group’s electron-withdrawing effects and furan’s π-π stacking potential .

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes in explicit solvent (TIP3P water) for 100 ns to assess stability of hydrogen bonds between the methoxyethyl chain and active-site residues .

Q. Q4: What strategies resolve contradictions in spectral data during structural elucidation?

Methodological Answer:

- Overlapping Peaks in ¹H NMR : Use 2D NMR (COSY, HSQC) to assign signals. For example, distinguish furan protons from aromatic trifluoromethylphenyl protons via coupling constants (J = 3–4 Hz for furan vs. J = 8–9 Hz for phenyl) .

- Ambiguous Mass Spectrometry (MS) Data : Perform high-resolution MS (HRMS) to differentiate isotopic patterns of chlorine (M+2 peak) from sulfur or fluorine .

Q. Q5: How can in vitro and in vivo pharmacological data discrepancies be addressed for this compound?

Methodological Answer:

- Metabolic Stability Assays : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., oxidation of the furan ring). Use LC-MS to detect metabolites like hydroxylated furan derivatives .

- Pharmacokinetic Modeling : Apply compartmental models to correlate in vitro IC₅₀ values (e.g., COX-2 inhibition) with in vivo efficacy. Adjust for plasma protein binding (~85% predicted via LogP = 3.2) .

Experimental Design and Data Analysis

Q. Q6: What experimental controls are essential for assessing the compound’s stability under physiological conditions?

Methodological Answer:

- pH Stability Studies : Incubate the compound in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24 hrs. Monitor degradation via HPLC; expect instability at pH < 2 due to amide hydrolysis .

- Light Sensitivity Tests : Expose to UV light (254 nm) and quantify photodegradation products (e.g., nitroso derivatives) using GC-MS .

Q. Q7: How can structure-activity relationships (SAR) guide the optimization of this compound’s bioactivity?

Methodological Answer:

- Modify Substituents :

- Replace the methoxyethyl group with a cyclopropane ring to enhance metabolic stability (predicted via ADMET models) .

- Substitute trifluoromethyl with a cyano group to reduce LogP and improve solubility .

- Bioisosteric Replacements : Swap the furan ring with thiophene to retain π-π interactions while mitigating hepatotoxicity risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.